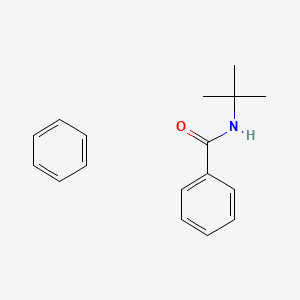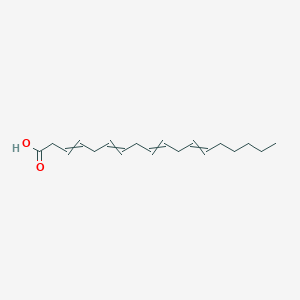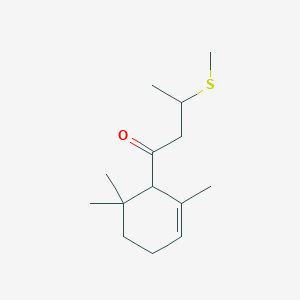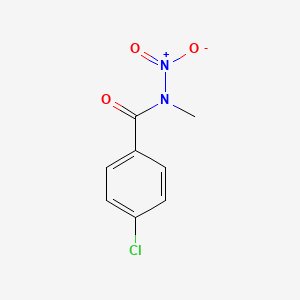
Copper;thorium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper and thorium form a unique intermetallic compound that combines the properties of both elements Copper is a highly conductive metal known for its electrical and thermal properties, while thorium is a radioactive actinide with applications in nuclear energy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of copper-thorium compounds typically involves high-temperature synthesis methods. One common approach is the co-precipitation of copper and thorium hydroxides, followed by calcination under controlled conditions. This method ensures the formation of a solid solution with the desired stoichiometry .
Industrial Production Methods
Industrial production of copper-thorium compounds may involve advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the resulting compound, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Copper-thorium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. The most common oxidation state for thorium in these compounds is +4, represented in compounds such as thorium dioxide (ThO₂) and thorium tetrafluoride (ThF₄) .
Common Reagents and Conditions
Reactions involving copper-thorium compounds often require specific reagents and conditions. For example, oxidation reactions may involve exposure to oxygen or halogens at elevated temperatures. Reduction reactions might use hydrogen or other reducing agents under controlled atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of copper-thorium compounds can produce thorium oxides and copper oxides, while reduction reactions may yield metallic thorium and copper .
Aplicaciones Científicas De Investigación
Copper-thorium compounds have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of copper-thorium compounds involves several pathways:
Oxidative Stress: Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Apoptosis Induction: Copper-thorium compounds can induce apoptosis in cancer cells through various signaling pathways.
Membrane Disruption: The interaction of copper ions with cellular membranes can lead to membrane disruption and cell death.
Comparación Con Compuestos Similares
Copper-thorium compounds can be compared with other intermetallic compounds such as copper-uranium and copper-plutonium:
Copper-Uranium:
Copper-Plutonium:
Conclusion
Copper-thorium compounds represent a fascinating area of study with potential applications in various scientific and industrial fields. Their unique properties, derived from the combination of copper and thorium, make them valuable for research and practical applications.
Propiedades
Número CAS |
90981-96-7 |
|---|---|
Fórmula molecular |
Cu5Th |
Peso molecular |
549.77 g/mol |
Nombre IUPAC |
copper;thorium |
InChI |
InChI=1S/5Cu.Th |
Clave InChI |
VZCKUJBVHXAVRH-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Cu].[Cu].[Th] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)

![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)

![1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14368898.png)

![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)

![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)



